
2-Fluoro-4-nitro-1-phenoxybenzene
Overview
Description
2-Fluoro-4-nitro-1-phenoxybenzene is an organic compound with the molecular formula C12H8FNO3. It is characterized by the presence of a fluorine atom, a nitro group, and a phenoxy group attached to a benzene ring. This compound is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-nitro-1-phenoxybenzene typically involves the reaction of phenol with 3,4-difluoronitrobenzene. One common method includes dissolving phenol in acetonitrile, adding potassium hydroxide, and then reacting with 3,4-difluoronitrobenzene at 40°C for 2 hours . Another method involves dissolving phenol in N,N-dimethylformamide (DMF), adding sodium hydride at 0-5°C, and then reacting with 1,2-difluoro-4-nitrobenzene at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-nitro-1-phenoxybenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the nitro group, which is an electron-withdrawing group.
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and nitrating agents.
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMF are commonly used.
Major Products Formed
Electrophilic Aromatic Substitution: Products include brominated or chlorinated derivatives of this compound.
Nucleophilic Substitution: Products include substituted phenoxybenzene derivatives where the fluorine atom is replaced by the nucleophile.
Scientific Research Applications
Scientific Research Applications
2-Fluoro-4-nitro-1-phenoxybenzene has diverse applications in scientific research, particularly in the following areas:
Medicinal Chemistry
The compound is studied for its potential therapeutic properties, including:
- Anticancer Activity: Preliminary studies indicate that derivatives of this compound may inhibit cancer cell proliferation in vitro. For example, compounds derived from this scaffold have shown activity against various cancer cell lines, suggesting potential as anticancer agents.
Research has demonstrated several biological activities:
- Antimicrobial Properties: Certain derivatives exhibit significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values as low as 4 µg/mL against resistant strains.
Compound | MIC (µg/mL) | Activity Against |
---|---|---|
3m | 4 | Rifampicin-resistant M. tuberculosis |
3e | 64 | Low activity |
3d | 16 | Moderate activity |
Herbicidal Efficacy
The compound's derivatives have been evaluated for herbicidal properties:
- Weed Control: Studies show effective control of weeds like wild mustard and amaranth at application rates as low as 1 kg/hectare without adversely affecting crop yield.
Case Studies and Research Findings
Several studies have investigated the biological activity and practical applications of this compound:
Study on Antimicrobial Activity
A series of derivatives based on the structure of this compound were synthesized and tested for their efficacy against M. tuberculosis. The results indicated potent antitubercular activity, highlighting its potential in drug development.
Study on Herbicidal Efficacy
Research focused on evaluating the herbicidal efficacy of related compounds demonstrated significant weed control capabilities while maintaining compatibility with crops like potatoes and corn.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-nitro-1-phenoxybenzene involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The nitro group and fluorine atom play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-nitroaniline
- 2-Fluoro-4-nitrophenol
- 2-Fluoro-4-nitrobenzoic acid
Uniqueness
2-Fluoro-4-nitro-1-phenoxybenzene is unique due to the presence of both a phenoxy group and a nitro group on the benzene ring. This combination imparts distinct chemical properties, making it valuable in various applications compared to its analogs .
Biological Activity
Overview
2-Fluoro-4-nitro-1-phenoxybenzene is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a fluorine atom and a nitro group. These substituents can enhance the biological activity of the compound, making it a candidate for various therapeutic applications. This article synthesizes available research findings, including synthesis methods, biological evaluations, and potential applications.
This compound is characterized by the following chemical structure:
- Molecular Formula : C12H8FNO3
- Molecular Weight : 235.20 g/mol
- CAS Number : 1234567 (hypothetical for illustration)
The presence of the fluorine atom can influence the compound's lipophilicity and bioavailability, while the nitro group often contributes to biological activity, particularly in antimicrobial and anticancer contexts.
Antimicrobial Properties
Research has indicated that derivatives of this compound exhibit notable antimicrobial activity. A study focusing on related compounds demonstrated that derivatives containing the nitro group showed potent activity against Mycobacterium tuberculosis with minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL. The most effective derivative had an MIC of 4 μg/mL against both wild-type and rifampin-resistant strains of M. tuberculosis .
Anticancer Activity
The anticancer potential of compounds similar to this compound has also been investigated. For instance, derivatives were screened for cytotoxic effects against various cancer cell lines using MTT assays. While some compounds exhibited moderate activity, specific modifications in the structure led to enhanced selectivity and potency against certain tumor types .
The biological activity of this compound may be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby disrupting cellular functions.
- Receptor Modulation : Interaction with specific receptors could lead to altered signaling pathways, affecting cell proliferation and survival.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Starting Materials : Utilization of commercially available precursors such as 2-fluoroaniline and phenol derivatives.
- Reactions : Common reactions include nucleophilic substitution and electrophilic aromatic substitution, often facilitated by catalysts or specific reaction conditions.
Example Synthetic Route
Step | Reagents | Conditions | Product |
---|---|---|---|
1 | 2-Fluoroaniline + Phenol | Acid catalyst, reflux | Intermediate |
2 | Intermediate + Nitro group source | Heat | This compound |
Case Study 1: Antitubercular Activity
A series of synthesized derivatives were tested for their antitubercular properties against M. tuberculosis. The study highlighted that modifications on the phenoxy ring could significantly enhance activity, suggesting that structural optimization is crucial for developing effective antitubercular agents .
Case Study 2: Anticancer Screening
In another study, various derivatives were screened against multiple cancer cell lines. The results indicated that certain substitutions led to increased cytotoxicity while maintaining selectivity for cancerous cells over normal cells. This suggests that further exploration into structural variations could yield promising anticancer agents .
Properties
IUPAC Name |
2-fluoro-4-nitro-1-phenoxybenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO3/c13-11-8-9(14(15)16)6-7-12(11)17-10-4-2-1-3-5-10/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYJINKNZSJACB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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